(s)-3-(Isoxazol-3-yl)-3-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methoxy)phenyl)propanoic acid
Overview
Description
AM-4668 is a potent and selective GPR40 agonist. AM-4668, which is more potent than AMG 837, possesses excellent pharmacokinetic properties across species, and reduces the plasma glucose levels in an OGTT study in human GPR40 knock-in mice. G-protein coupled receptor 40 (GPR40, or FFA1) is highly expressed in pancreatic β cells and responds to endogenous fatty acids resulting in amplification of insulin secretion only in the presence of elevated glucose levels. Therefore, GPR40 agonists may lower blood glucose levels with decreased risk of hypoglycemia compared to classic insulin secretagogues.
Scientific Research Applications
Synthesis from Renewable Sources
The compound is linked to the synthesis of diverse 3-(trihalomethylated-1,2-azol-3-yl)propanoates, which are derived from renewable levulinic acid. This synthesis process demonstrates the compound's relevance in creating new glutamate-like isoxazoles and pyrazoles (Flores et al., 2014).
Anticancer Applications
Research indicates its potential in anticancer applications. A series of derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, demonstrating moderate to good effectiveness (Yakantham et al., 2019).
Integrin Antagonism
Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives, including this compound, have shown potency as antagonists of the α4β1 integrin. This implies their potential utility in treating conditions mediated by integrin, such as allergies (Duplantier et al., 2001).
Efficient Synthesis Methods
Efficient synthesis methodologies for this compound have been developed, highlighting its practicality and potential for broader application in pharmaceuticals (Guo et al., 2006).
Quantum Chemical Calculations
Quantum chemical calculations have been performed on similar structures, which aids in understanding the molecular behavior and potential biological effects of this compound (Viji et al., 2020).
Novel Synthesis Approaches
New methods for the synthesis of derivatives of this compound have been explored, showing its versatility and adaptability in various chemical reactions and potential applications (Rajanarendar et al., 2006).
Microwave-Assisted Synthesis
Microwave-assisted synthesis methods have been reported for bis-isoxazole ethers related to this compound, indicating advancements in synthesis techniques that could be applied to this compound for efficient production (Zheng et al., 2019).
properties
IUPAC Name |
(3S)-3-[4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]phenyl]-3-(1,2-oxazol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O4S/c1-14-21(34-23(28-14)16-2-6-17(7-3-16)24(25,26)27)13-32-18-8-4-15(5-9-18)19(12-22(30)31)20-10-11-33-29-20/h2-11,19H,12-13H2,1H3,(H,30,31)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLGZNVPWRUVNM-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)C(CC(=O)O)C4=NOC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)[C@H](CC(=O)O)C4=NOC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-3-(Isoxazol-3-yl)-3-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methoxy)phenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.